molecular formula C18H22N2O3S B12345382 (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one

Cat. No.: B12345382
M. Wt: 346.4 g/mol
InChI Key: RPERRJXHNRRALP-YBEGLDIGSA-N
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Description

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6400^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one is a complex organic compound characterized by its unique structure, which includes a combination of aromatic rings, a thia-diazatricyclic core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the functional groups. Common synthetic routes include:

    Formation of the Thia-Diazatricyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Aromatic Ring: This can be achieved through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: An aromatic compound with similar structural features.

    p-Hydroxyphenylethanol: Contains a hydroxy group on the aromatic ring.

    4-Hydroxybenzaldehyde: Another aromatic compound with a hydroxy group.

Uniqueness

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one is unique due to its thia-diazatricyclic core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3a,4,4a,5,6,7,8,8a-octahydro-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H22N2O3S/c1-2-23-15-9-11(7-8-14(15)21)10-16-17(22)20-13-6-4-3-5-12(13)19-18(20)24-16/h7-10,12-13,18-19,21H,2-6H2,1H3/b16-10-

InChI Key

RPERRJXHNRRALP-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4CCCCC4NC3S2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4CCCCC4NC3S2)O

Origin of Product

United States

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